Dabuzalgron hydrochloride

概要

説明

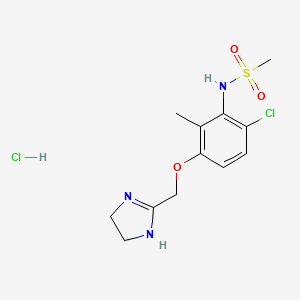

ダブザルグロン塩酸塩は、選択的なα-1Aアドレナリン受容体作動薬として作用する低分子薬です。これは、F. Hoffmann-La Roche Ltd. によって開発されました。泌尿生殖器疾患、特に尿失禁の治療のために 。この化合物は、C12H16ClN3O3Sの分子式を持ち、α-1Aアドレナリン受容体に対する高い選択性で知られています .

2. 製法

合成経路と反応条件: ダブザルグロン塩酸塩の合成には、いくつかの重要なステップが含まれます。 コア構造はスルホンアミド、具体的にはN-フェニルメタンスルホンアミドであり、2位にクロロ基、5位に4,5-ジヒドロ-1H-イミダゾール-2-イルメトキシ基、6位にメチル基を持っています 。合成経路には、一般的に以下のステップが含まれます。

スルホンアミドコアの形成: これは、フェニルメタンスルホニルクロリドを適切なアミンと反応させることによって達成されます。

クロロ基の導入: 塩素化は、チオニルクロリドや五塩化リンなどの試薬を使用して行われます。

イミダゾリルメトキシ基の付加: このステップでは、塩素化されたスルホンアミドを塩基性条件下で4,5-ジヒドロ-1H-イミダゾール-2-メタノールと反応させます。

メチル化: 最終ステップは、ヨードメタンまたは同様のメチル化剤を使用して芳香環をメチル化することです。

工業的生産方法: ダブザルグロン塩酸塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスは収率と純度を最適化しており、多くの場合、連続フロー化学や高性能液体クロマトグラフィーなどの高度な技術を精製に用いています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dabuzalgron hydrochloride involves several key steps. The core structure is a sulfonamide, specifically N-phenylmethanesulfonamide, which carries a chloro group at position 2, a 4,5-dihydro-1H-imidazol-2-ylmethoxy group at position 5, and a methyl group at position 6 . The synthetic route typically involves the following steps:

Formation of the sulfonamide core: This is achieved by reacting phenylmethanesulfonyl chloride with an appropriate amine.

Introduction of the chloro group: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the imidazolylmethoxy group: This step involves the reaction of the chloro-substituted sulfonamide with 4,5-dihydro-1H-imidazole-2-methanol under basic conditions.

Methylation: The final step involves methylation of the aromatic ring using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .

化学反応の分析

反応の種類: ダブザルグロン塩酸塩は、次のようないくつかのタイプの化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件:

酸化: 酢酸などの触媒の存在下での過酸化水素。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 親電子求核置換のためのメタノール中のナトリウムメトキシド。

主な生成物:

酸化: スルホキシドまたはスルホンが生成されます。

還元: 二級または三級アミンが生成されます。

置換: メトキシ基またはその他のアルコキシ基が導入されます。

科学的研究の応用

1.1. Treatment of Urinary Incontinence

Dabuzalgron has been primarily studied for its efficacy in treating stress urinary incontinence (SUI). A clinical study demonstrated that administering 1.5 mg of dabuzalgron twice daily resulted in a significant reduction in the mean weekly number of SUI episodes among women, with minimal cardiovascular side effects reported . This makes it a promising candidate for patients who require effective management of urinary incontinence without the complications often associated with other treatments.

1.2. Cardioprotection

Research indicates that dabuzalgron may have cardioprotective properties. In experimental models, it has been shown to protect against cardiac damage induced by doxorubicin, a chemotherapeutic agent known for its cardiotoxicity . This suggests that dabuzalgron could potentially be utilized in patients undergoing chemotherapy to mitigate cardiac risks.

Pharmacological Profile

Dabuzalgron is characterized as a selective alpha-adrenergic agonist with a specific affinity for the alpha-1A adrenergic receptor subtype. Its pharmacological actions include:

- Alpha-1A Adrenergic Receptor Activation : Dabuzalgron selectively activates alpha-1A receptors, which are implicated in smooth muscle contraction and vasoconstriction, making it effective for treating conditions like urinary incontinence .

- Dose-Dependent Effects : Studies on animal models have shown that dabuzalgron produces dose-dependent increases in intraurethral and arterial blood pressures, indicating its potential utility in managing conditions related to blood pressure regulation .

3.1. Clinical Trials

Dabuzalgron's clinical trials have primarily focused on its application for urinary incontinence. The results from these studies indicate a favorable safety profile and therapeutic efficacy:

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Clinical Trial on SUI | Women with SUI | 1.5 mg twice daily | Significant reduction in SUI episodes with minimal cardiovascular effects |

3.2. Mechanistic Insights

Dabuzalgron's mechanism of action involves modulation of adrenergic signaling pathways:

- It acts as a positive allosteric modulator at the alpha-1 adrenergic receptors, enhancing the receptor's response to endogenous catecholamines without producing excessive vasoconstriction .

- The compound has been noted to exert protective effects against myocardial ischemia and reperfusion injury, further supporting its potential role in cardioprotection .

作用機序

ダブザルグロン塩酸塩は、α-1Aアドレナリン受容体に選択的に結合し、活性化することによって効果を発揮します。 この活性化は、細胞内シグナル伝達イベントのカスケードを引き起こし、主に細胞外シグナル調節キナーゼ(ERK)やその他のダウンストリームエフェクターの活性化を伴います 。この化合物の心臓保護効果は、ミトコンドリア機能の強化とエネルギー産生に関連する遺伝子転写の調節能力に起因しています .

類似の化合物:

A61603: 同様の治療応用を持つ別の選択的なα-1Aアドレナリン受容体作動薬。

フェニレフリン: 鼻詰まりや血管収縮薬として使用される非選択的なαアドレナリン受容体作動薬。

メトキサミン: 低血圧の治療に使用されるαアドレナリン受容体作動薬。

独自性: ダブザルグロン塩酸塩は、α-1Aアドレナリン受容体に対する高い選択性によって特徴付けられ、標的外効果を最小限に抑え、治療の可能性を高めています 。非選択的な作動薬とは異なり、ダブザルグロン塩酸塩は特定のアドレナリン経路の標的化された活性化を提供し、研究と臨床の両方の設定において貴重なツールとなっています。

類似化合物との比較

A61603: Another selective alpha-1A adrenergic receptor agonist with similar therapeutic applications.

Phenylephrine: A non-selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.

Methoxamine: An alpha-adrenergic receptor agonist used to treat hypotension.

Uniqueness: Dabuzalgron hydrochloride is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes off-target effects and enhances its therapeutic potential . Unlike non-selective agonists, this compound provides targeted activation of specific adrenergic pathways, making it a valuable tool in both research and clinical settings.

生物活性

Dabuzalgron hydrochloride, a selective alpha-1A adrenergic receptor (α1A-AR) agonist, has garnered attention for its potential therapeutic applications, particularly in cardioprotection and the treatment of urinary incontinence. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Dabuzalgron primarily targets the α1A-AR subtype, which is crucial for various physiological processes, including cardiac function. Activation of this receptor has been shown to:

- Enhance contractile function : Dabuzalgron improves myocardial contractility, making it beneficial for heart function.

- Regulate mitochondrial function : It preserves mitochondrial integrity and ATP synthesis, especially under stress conditions such as doxorubicin-induced cardiotoxicity.

- Activate cytoprotective signaling pathways : The compound activates ERK 1/2 and other pro-survival pathways, contributing to its cardioprotective effects .

Cardioprotection Against Doxorubicin

Research indicates that dabuzalgron provides significant protection against doxorubicin (DOX)-induced cardiotoxicity in animal models. Key findings include:

- Preservation of Mitochondrial Function : Treatment with dabuzalgron restored normal expression levels of genes associated with mitochondrial function after DOX treatment. This included upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which is vital for mitochondrial biogenesis .

- Reduction of Reactive Oxygen Species (ROS) : Dabuzalgron treatment reduced ROS production, a common contributor to oxidative stress and cellular damage in heart tissue exposed to DOX .

- Gene Expression Analysis : RNA sequencing revealed that dabuzalgron administration resulted in the normalization of complex I subunit abundance and ATP synthase subunits, which are critical for energy production in cardiomyocytes .

Clinical Trials and Efficacy

Dabuzalgron has undergone several clinical trials primarily aimed at treating urinary incontinence. While it demonstrated good tolerance and minimal cardiovascular side effects, it failed to meet the primary efficacy endpoints in these trials. Despite this setback, the drug's safety profile suggests potential repurposing for cardiac applications .

Example 1: Doxorubicin-Induced Cardiotoxicity Model

In a study involving mice treated with DOX, dabuzalgron was administered to assess its protective effects. Results indicated:

- Improved Cardiac Function : Mice receiving dabuzalgron exhibited enhanced cardiac contractility compared to controls.

- Histological Analysis : Examination of heart tissues revealed reduced fibrosis and preserved myocardial architecture in the dabuzalgron group .

Summary of Findings

The biological activity of this compound highlights its potential as a cardioprotective agent through selective activation of α1A-ARs. The following table summarizes key findings from preclinical studies:

| Study Aspect | Findings |

|---|---|

| Mechanism | Selective α1A-AR agonism |

| Cardioprotection | Protects against DOX-induced cardiotoxicity |

| Mitochondrial Function | Restores ATP synthesis and mitochondrial integrity |

| ROS Production | Significantly reduced |

| Gene Expression | Normalization of mitochondrial genes post-treatment |

Future Directions

Further research is warranted to explore the therapeutic potential of dabuzalgron in heart failure and other cardiovascular conditions. Investigations into its long-term effects and mechanisms could pave the way for new treatment strategies targeting cardiac protection without adverse cardiovascular effects.

特性

IUPAC Name |

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRMKDCRDUXTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176344 | |

| Record name | Dabuzalgron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

R450 is a selective alpha 1 adrenoreceptor antagonist. Research on the management of urinary incontinence suggests that it is most likely an antagonist at alpha-1B and alpha-1D, while it acts as an agonist on alpha-1a. | |

| Record name | R450 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

219311-43-0 | |

| Record name | Dabuzalgron hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabuzalgron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DABUZALGRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7Q00A39MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。